Dibenzyl pyridine-2,5-dicarboxylate

Description

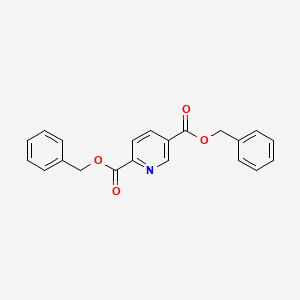

Dibenzyl pyridine-2,5-dicarboxylate is an ester derivative of pyridine-2,5-dicarboxylic acid, synthesized via the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with benzyl alcohol. This yields a crystalline product with a melting point of 110°C after recrystallization from ethyl acetate . The compound is structurally characterized by two benzyl ester groups attached to the pyridine ring at the 2- and 5-positions (Figure 1).

Properties

CAS No. |

24202-70-8 |

|---|---|

Molecular Formula |

C21H17NO4 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

dibenzyl pyridine-2,5-dicarboxylate |

InChI |

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-12-19(22-13-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI Key |

AVCHXFWJIVVCEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-2,4-Dicarboxylate Derivatives

- Example : Diethyl pyridine-2,4-dicarboxylate (PD24)

- Synthesis : Prepared via esterification of pyridine-2,4-dicarboxylic acid, similar to the dibenzyl derivative .

- Biological Activity : Acts as a competitive inhibitor of prolyl-4-hydroxylases (P4Hs), with a lower IC50 (higher potency) compared to pyridine-2,5-dicarboxylate. For human P4Hs, pyridine-2,4-dicarboxylate exhibits a 4–7-fold lower IC50 than the 2,5-isomer .

- Coordination Chemistry : Forms distinct metal-organic frameworks (MOFs) due to carboxylate positioning. For instance, KAYBUJ51 MOFs with pyridine-2,4-dicarboxylate differ topologically from 2,5-isomer-based frameworks despite identical compositions .

Diethyl Pyridine-2,5-Dicarboxylate (PD25)

- Applications : Serves as a precursor for enzyme inhibitors and MOFs.

- Inhibition Profile : Higher IC50 (lower potency) against collagen prolyl hydroxylases (C-P4Hs) compared to pyridine-2,4-dicarboxylate. However, in Brugia malayi PHY-1, pyridine-2,5-dicarboxylate shows a 2-fold lower Ki than in human or C. elegans enzymes, indicating species-specific efficacy .

Diethyl Pyrrole-2,5-Dicarboxylate

- Synthesis : Produced via multistep routes, including unexpected pathways, and characterized by X-ray diffraction .

- Applications : Medicinal chemistry precursor for tricyclic aziridines and Janus kinase inhibitors .

Physicochemical and Structural Properties

Coordination Chemistry and Material Science

- Copper Complexes : Pyridine-2,5-dicarboxylate forms Cu(II) complexes with bond lengths (Cu–O) of 1.936–1.958 Å, comparable to other dicarboxylate ligands .

- Bismuth MOFs: Mechanochemical synthesis of bismuth-pyridine-2,5-dicarboxylate compounds yields solvent-free frameworks with validated coordination spheres via Raman and EXAFS .

- Topological Differences : Isomeric ligands (e.g., pyridine-2,4- vs. 2,5-dicarboxylate) generate MOFs with distinct topologies despite identical compositions (e.g., KAYBIX vs. KAYBUJ51) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.